molecular formula C10H7F3N2O2S B5533526 {[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid CAS No. 299198-23-5

{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid

Cat. No.: B5533526
CAS No.: 299198-23-5
M. Wt: 276.24 g/mol
InChI Key: ZDUJNJUCHBLERY-UHFFFAOYSA-N
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Description

{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid is a chemical compound with the molecular formula C10H7F3N2O2S and a molecular weight of 276.23 g/mol. This compound features a pyridine ring substituted with a cyano group, a methyl group, and a trifluoromethyl group, along with a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Halogenation and Substitution Reactions: Starting with a suitable pyridine derivative, halogenation followed by substitution reactions can introduce the trifluoromethyl group.

  • Nucleophilic Substitution: The cyano group can be introduced via nucleophilic substitution reactions using appropriate reagents.

  • Thiolation: The thioacetic acid moiety can be introduced through thiolation reactions using thiol reagents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: {[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thioacetic acid moiety to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can reduce the cyano group to an amine.

  • Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may have biological activity and can be used in the study of biochemical pathways.

  • Medicine: It has potential medicinal applications, including as a precursor for drug development.

  • Industry: It can be used in the manufacturing of various chemical products and materials.

Mechanism of Action

{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid can be compared with other similar compounds, such as:

  • Fipronil: A fluorine-bearing pyrazole derivative used as an insecticide.

  • Trifluoromethyl-containing Drugs: Various FDA-approved drugs containing the trifluoromethyl group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Comparison with Similar Compounds

  • Fipronil

  • Various trifluoromethyl-containing drugs

This comprehensive overview provides a detailed understanding of {[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S/c1-5-2-7(10(11,12)13)6(3-14)9(15-5)18-4-8(16)17/h2H,4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUJNJUCHBLERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157423
Record name 2-[[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299198-23-5
Record name 2-[[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299198-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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